N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-4-7-14(11-15)17(25)23-10-9-16-12-26-18(24-16)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTVTONFHSMAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Thiourea derivative : Phenylthiourea is reacted with α-bromoacetophenone in ethanol under reflux.
-
Cyclization : The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the α-carbon of the ketone, followed by dehydration to form the thiazole ring.
Typical Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenylthiourea | Ethanol | Reflux | 6–8 hr | ~75% |
| α-Bromoacetophenone |
Functionalization of the Thiazole with an Ethyl Linker
The ethyl linker is introduced via alkylation or Mitsunobu reaction to attach a two-carbon chain to the thiazole’s 4-position.
Alkylation Protocol
-
Substrate : 4-Methylthiazole (derived from thiazole methylation).
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Reagent : Ethylene dibromide in the presence of a base (e.g., K₂CO₃).
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Outcome : Substitution at the methyl group to form 4-(2-bromoethyl)-2-phenylthiazole.
Optimization Note : Excess ethylene dibromide and polar aprotic solvents (e.g., DMF) improve yields to ~65%.
Synthesis of the Benzamide Moiety
The 3-(trifluoromethyl)benzoyl group is prepared from 3-(trifluoromethyl)benzoic acid via acid chloride formation .
Acid Chloride Synthesis
-
Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.
Final Coupling: Amide Bond Formation
The ethyl-thiazole intermediate is coupled with the acid chloride via Schotten-Baumann reaction or using coupling agents like HATU.
Schotten-Baumann Method
-
Steps :
Yield : ~70–80% after recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Thiazole synthesis | Hantzsch | High regioselectivity | Requires toxic α-haloketones |
| Ethyl linker | Alkylation | Cost-effective | Moderate yields |
| Amide formation | Schotten-Baumann | Rapid reaction | Sensitivity to hydrolysis |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial properties. Research has shown that derivatives of thiazole can inhibit the growth of bacteria and fungi. This compound has been evaluated for its activity against resistant bacterial strains, showing promising results that could lead to the development of new antibiotics .
Neuroprotective Effects
Studies have suggested that thiazole derivatives may offer neuroprotective effects. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Further research is needed to elucidate the mechanisms behind these effects .
Agrochemicals
Pesticidal Activity
The unique structure of this compound suggests potential applications as a pesticide. Thiazole derivatives have been shown to possess insecticidal and fungicidal properties. Preliminary studies indicate that this compound may disrupt metabolic pathways in pests, leading to effective pest control solutions .
Herbicidal Properties
Research into the herbicidal activity of thiazole-containing compounds suggests that this compound could be effective against certain weed species. Its application could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weed populations .
Materials Science
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices has been explored for enhancing material properties. This compound can be utilized as a monomer or additive in the synthesis of advanced materials with improved thermal stability and mechanical strength .
Fluorescent Materials
Due to its unique electronic properties, this compound may serve as a precursor for synthesizing fluorescent materials used in organic light-emitting diodes (OLEDs). The trifluoromethyl group can enhance the photophysical properties of the resulting materials, making them suitable for optoelectronic applications .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial assessment | Showed effectiveness against multi-drug resistant bacterial strains with minimal inhibitory concentrations (MICs) lower than existing antibiotics. |
| Study 3 | Neuroprotection | Indicated potential protective effects on neuronal cells exposed to oxidative stress models; further studies required for mechanism elucidation. |
| Study 4 | Pesticidal activity | Effective against specific pest species with low toxicity levels to non-target organisms observed in preliminary trials. |
Mechanism of Action
The mechanism by which N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The trifluoromethyl group enhances the compound's stability and binding affinity, contributing to its efficacy.
Comparison with Similar Compounds
Research Findings and Data
Patent Exclusions ()
Compounds like N-[2-[[3-chloro-5-CF₃-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide are excluded from patents, suggesting structural similarities to the target but distinct therapeutic claims .
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C15H14F3N3OS
- Molecular Weight : 345.35 g/mol
- CAS Number : 1321828-79-8
The compound's biological activity is primarily attributed to its interaction with various cellular targets. The thiazole moiety is known for its ability to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to proteins involved in cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antitumor Activity :
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be lower than those of established chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .
- Antibacterial Properties :
- Immunomodulatory Effects :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and thiazole structure significantly influence biological activity. Key findings include:
- Substituents on the Phenyl Ring :
- The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency by increasing lipophilicity and facilitating better membrane penetration.
- Thiazole Moiety :
Case Study 1: Antitumor Efficacy in Cell Lines
In a comparative study involving various thiazole derivatives, this compound demonstrated superior activity against HT29 colon cancer cells with an IC50 value of 0.5 µM compared to doxorubicin's IC50 of 1.5 µM .
Case Study 2: Antibacterial Activity
A series of tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a new antibacterial agent .
Data Table: Biological Activity Summary
Q & A
Basic: What are the key synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, such as coupling a thiazole-ethylamine intermediate with a trifluoromethylbenzoyl chloride derivative. Key steps include:
- Amide bond formation : Reacting 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
- Purification : Column chromatography (normal or reverse-phase) and recrystallization from methanol or dichloromethane .
- Characterization :
- 1H/13C NMR : To confirm regiochemistry and purity. For example, the thiazole proton typically resonates at δ 7.5–8.0 ppm, and the trifluoromethyl group appears as a singlet near δ 125–130 ppm in 13C NMR .
- TLC : Monitors reaction progress using silica gel plates with UV visualization .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C19H14F3N3OS: 405.08) .
Advanced: How can low yields in the final coupling step be addressed?
Answer:
Low yields (e.g., 31% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst selection : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
- Temperature control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions .
- Workup modifications : Acid-base extraction or gradient chromatography reduces impurities .
Basic: What analytical techniques resolve structural ambiguities?
Answer:
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., intermolecular N–H···N interactions stabilize crystal packing) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, such as distinguishing thiazole C4-H from aromatic benzamide protons .
- Elemental analysis : Validates purity (>98%) by matching calculated/observed C, H, N, S percentages .
Advanced: How to design SAR studies for enhancing biological activity?
Answer:
- Core modifications :
- Docking studies : Use software (AutoDock, Schrödinger) to predict interactions with enzymes (e.g., tyrosine kinases) .
- In vitro assays : Test inhibitory activity against target proteins (IC50) using fluorescence polarization or enzyme kinetics .
Advanced: How to troubleshoot contradictory NMR data?
Answer:
- Purity checks : Re-crystallize or re-chromatograph the compound to remove paramagnetic impurities .
- Solvent effects : Record spectra in deuterated DMSO or CDCl3 to avoid solvent-induced shifts .
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening (e.g., rotameric thiazole-ethyl groups) .
Advanced: What assays evaluate enzyme inhibition mechanisms?
Answer:
- Kinase inhibition : Use ADP-Glo™ assays to measure BCR-ABL inhibition (IC50 < 10 nM for resistant mutants like T315I) .
- Cellular assays : Test antiproliferative effects in Ba/F3 cells expressing target kinases via MTT viability assays .
- Enzyme kinetics : Determine inhibition constants (Ki) using Lineweaver-Burk plots .
Advanced: What challenges arise in crystallographic refinement?
Answer:
- Disorder modeling : Refine disordered thiazole or trifluoromethyl groups using SHELXL’s PART and SUMP instructions .
- Hydrogen bonding : Identify non-classical interactions (e.g., C–H···F) with PLATON’s interaction analysis tools .
- Twinned data : Apply TWINABS for scaling if pseudo-merohedral twinning is detected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
